3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide
3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of 3-Methoxycarbonylphenyl isothiocyanate. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical and physical characteristics, synthesis, and reactivity. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for a general synthesis method is provided.
Core Properties and Data
3-Methoxycarbonylphenyl isothiocyanate, also known as methyl 3-isothiocyanatobenzoate, is an aromatic organic compound containing both a methoxycarbonyl group and an isothiocyanate functional group. These groups significantly influence its reactivity and potential applications.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 3-Methoxycarbonylphenyl isothiocyanate.
| Property | Value | Source |
| CAS Number | 3125-66-4 | |
| Molecular Formula | C₉H₇NO₂S | |
| Molecular Weight | 193.22 g/mol | |
| Density | 1.23 g/cm³ | |
| Boiling Point | 105 °C | |
| Flash Point | 105-106°C/0.45m | |
| Refractive Index | 1.6240 | |
| Water Solubility | Hydrolyzes in water |
Synthesis and Experimental Protocols
The synthesis of 3-Methoxycarbonylphenyl isothiocyanate can be achieved through various methods common for the preparation of isothiocyanates. A general and widely applicable method involves the reaction of the corresponding primary amine, methyl 3-aminobenzoate, with a thiocarbonylating agent. One such common and effective approach is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.
General Synthesis of Isothiocyanates from Primary Amines
This protocol describes a general procedure for the synthesis of isothiocyanates from primary amines, which can be adapted for the synthesis of 3-Methoxycarbonylphenyl isothiocyanate from methyl 3-aminobenzoate.
Materials:
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Primary amine (e.g., methyl 3-aminobenzoate)
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Carbon disulfide (CS₂)
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Triethylamine (Et₃N) or another suitable base
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Desulfurating agent (e.g., ethyl chloroformate, tosyl chloride)
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Organic solvent (e.g., dichloromethane, chloroform)
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Aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
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Formation of the Dithiocarbamate Salt:
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Dissolve the primary amine (1 equivalent) and triethylamine (2 equivalents) in an appropriate organic solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the mixture in an ice bath.
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Slowly add carbon disulfide (1.1 to 1.5 equivalents) to the stirred solution.
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Allow the reaction to stir at room temperature for a specified time (typically 1-3 hours) to ensure the complete formation of the triethylammonium dithiocarbamate salt.
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Decomposition to Isothiocyanate:
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Cool the reaction mixture again in an ice bath.
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Slowly add a solution of the desulfurating agent (e.g., ethyl chloroformate, 1 equivalent) in the same organic solvent.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional period (typically 1-2 hours).
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Work-up and Purification:
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Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
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Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude isothiocyanate.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 3-Methoxycarbonylphenyl isothiocyanate.
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The following diagram illustrates the general workflow for this synthesis.
Caption: General workflow for the synthesis of 3-Methoxycarbonylphenyl isothiocyanate.
Reactivity and Potential Applications
The isothiocyanate group (-N=C=S) is a highly reactive electrophilic functional group. The presence of the electron-withdrawing methoxycarbonyl group on the phenyl ring further enhances the electrophilicity of the central carbon atom of the isothiocyanate moiety. This makes 3-Methoxycarbonylphenyl isothiocyanate particularly susceptible to nucleophilic attack.
Common reactions involving the isothiocyanate group include:
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Reaction with amines to form thiourea derivatives.
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Reaction with alcohols to form thiocarbamates.
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Reaction with thiols to form dithiocarbamates.
This high reactivity makes it a valuable building block in organic synthesis for the construction of various heterocyclic compounds and other complex molecules with potential biological activity.
The following diagram illustrates the key reactivity of the isothiocyanate group.
Caption: Key nucleophilic addition reactions of the isothiocyanate functional group.
While specific biological activities and signaling pathways for 3-Methoxycarbonylphenyl isothiocyanate are not extensively documented in publicly available literature, isothiocyanates as a class are known for a wide range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The reactivity of the isothiocyanate group with biological nucleophiles, such as the thiol groups in cysteine residues of proteins, is believed to be a key mechanism underlying their bioactivity. Further research is warranted to explore the specific biological profile of 3-Methoxycarbonylphenyl isothiocyanate.
